molecular formula C11H10N2O3 B13923726 Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate

Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate

Katalognummer: B13923726
Molekulargewicht: 218.21 g/mol
InChI-Schlüssel: VOMONPGNGLZERR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate is an organic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol This compound belongs to the cinnoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring

Vorbereitungsmethoden

The synthesis of Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylcinnoline and methyl 8-hydroxy-6-carboxylate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include methanol and ethanol, while catalysts such as sulfuric acid or hydrochloric acid may be used.

    Reaction Steps: The reaction involves the esterification of 8-hydroxy-3-methylcinnoline with methyl 6-carboxylate. This process typically requires heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to convert the carboxylate group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the hydroxyl or carboxylate groups are replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Condensation: The compound can undergo condensation reactions with other molecules to form larger, more complex structures.

Wissenschaftliche Forschungsanwendungen

Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups in its structure allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, such as cell signaling, gene expression, and metabolic pathways. The exact mechanism of action may vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that can be leveraged in various scientific and industrial applications.

Eigenschaften

Molekularformel

C11H10N2O3

Molekulargewicht

218.21 g/mol

IUPAC-Name

methyl 8-hydroxy-3-methylcinnoline-6-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-6-3-7-4-8(11(15)16-2)5-9(14)10(7)13-12-6/h3-5,14H,1-2H3

InChI-Schlüssel

VOMONPGNGLZERR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=CC(=CC(=C2N=N1)O)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.